![molecular formula C16H13N3O2S B2886292 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 300664-40-8](/img/structure/B2886292.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

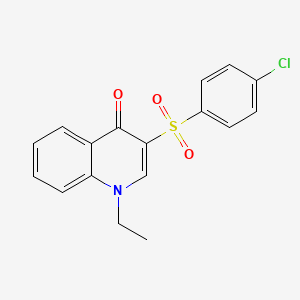

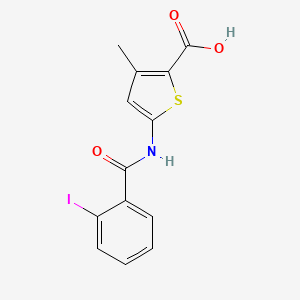

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a complex organic compound. It contains a naphtho[1,2-d]thiazol moiety, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 5-methylisoxazole moiety, another type of heterocycle. The “N-” prefix indicates that there is an amide functional group attached to the nitrogen atom of the isoxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The naphtho[1,2-d]thiazol and 5-methylisoxazole rings would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the amide group could influence its solubility in water and other solvents .Scientific Research Applications

Synthesis and Biological Activity

This compound's derivatives have been explored for their significant antimicrobial, antifungal, and anticancer activities. Research has synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial and antifungal activities (Abd Alhameed et al., 2019). Another study focused on the synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and related compounds, demonstrating potential chemical reactivity and applications (Konstantinova et al., 2013). Additionally, derivatives such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Herbicidal Activities

Research into herbicidal activities led to the synthesis of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, designed as lead compounds for inhibiting D1 protease in plants. These compounds have shown moderate to good herbicidal activities, suggesting their utility in agricultural sciences (Hu et al., 2009).

C-H Bond Activation Studies

The compound's derivatives have also been applied in C-H bond activation studies, where derivatives such as 5-methylisoxazole-3-carboxamide have been used for selective and efficient arylation and alkylation, leading to the synthesis of various γ-substituted non-natural amino acids. This showcases the compound's utility in the development of novel synthetic methodologies (Pasunooti et al., 2015).

Anticancer Activities

Another area of application is in anticancer research, where new dihydronaphthalene candidates were synthesized for potent cytotoxic activities against MCF-7 human cancer cells, indicating the compound's relevance in developing new anticancer agents (Ahmed et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-9-8-12(19-21-9)15(20)18-16-17-14-11-5-3-2-4-10(11)6-7-13(14)22-16/h2-5,8H,6-7H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJIZGODRKSTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886209.png)

![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)

![Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2886222.png)

![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)